Isocampneoside I

Description

Properties

Molecular Formula |

C30H38O16 |

|---|---|

Molecular Weight |

654.6 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-methoxyethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H38O16/c1-13-23(36)25(38)26(39)30(44-13)46-28-24(37)21(12-42-22(35)8-4-14-3-6-16(31)18(33)9-14)45-29(27(28)40)43-11-20(41-2)15-5-7-17(32)19(34)10-15/h3-10,13,20-21,23-34,36-40H,11-12H2,1-2H3/b8-4+/t13-,20?,21+,23-,24+,25+,26+,27+,28-,29+,30-/m0/s1 |

InChI Key |

DEEKDIJUYMOYHW-FAPGXYGISA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCC(C3=CC(=C(C=C3)O)O)OC)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC(C3=CC(=C(C=C3)O)O)OC)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Isocampneoside I?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocampneoside I is a phenylethanoid glycoside, a class of natural products known for their diverse biological activities. While research on this specific compound is limited, its structural analogs, such as Isocampneoside II and isoacteoside, have garnered significant attention for their potential therapeutic properties, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known chemical structure of this compound and explores the biological activities and mechanisms of action of its closely related compounds, offering insights into its potential pharmacological profile.

Chemical Structure of this compound

The definitive chemical structure of this compound is cataloged in public chemical databases.

Molecular Formula: C₃₀H₃₈O₁₆

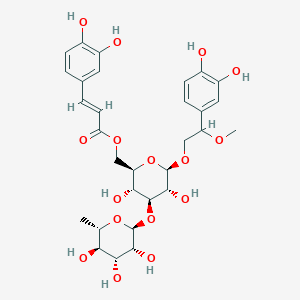

Chemical Structure:

(Image of the 2D chemical structure of this compound should be inserted here. As a language model, I cannot generate images directly. The 2D structure can be obtained from PubChem CID 101849132)

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

Biological Activity and Potential Therapeutic Applications (Inferred from Analogs)

Direct experimental evidence for the biological activity of this compound is scarce. However, extensive research on its structural analogs, Isocampneoside II and isoacteoside, provides a strong basis for inferring its potential pharmacological activities.

Antioxidant Activity

Phenylethanoid glycosides are well-documented for their potent antioxidant properties. Studies on related compounds suggest that this compound likely possesses the ability to scavenge free radicals and reduce oxidative stress.

Table 1: Summary of Inferred Antioxidant Activity of this compound based on Analog Studies

| Assay | Observed Effect in Analogs (Isocampneoside II, isoacteoside) | Potential Implication for this compound |

| DPPH Radical Scavenging | Dose-dependent scavenging of the DPPH radical. | Likely to exhibit free radical scavenging activity. |

| ABTS Radical Scavenging | Effective scavenging of the ABTS radical cation. | Potential to quench a broad range of free radicals. |

| Reducing Power Assay | Demonstration of reductive capability. | May act as an electron donor to neutralize free radicals. |

| Cellular Antioxidant Activity | Protection of cells against oxidative damage induced by agents like H₂O₂. | Could potentially mitigate cellular damage from oxidative stress. |

Anti-inflammatory Activity

The anti-inflammatory effects of phenylethanoid glycosides are attributed to their ability to modulate key inflammatory pathways.

Table 2: Summary of Inferred Anti-inflammatory Activity of this compound based on Analog Studies

| Target | Observed Effect in Analogs (isoacteoside) | Potential Implication for this compound |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Inhibition of production and gene expression. | May suppress the inflammatory cascade. |

| Nitric Oxide (NO) Production | Reduction of inducible nitric oxide synthase (iNOS) expression and NO production. | Could attenuate inflammatory responses mediated by NO. |

| MAPK Signaling Pathway | Inhibition of the phosphorylation of p38, ERK, and JNK. | May regulate inflammatory gene expression. |

| NF-κB Signaling Pathway | Inhibition of NF-κB activation and nuclear translocation. | Potential to downregulate a wide array of inflammatory mediators. |

Experimental Protocols (Based on Analog Studies)

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not currently published. However, the methodologies employed for its analogs can serve as a valuable reference for future research.

General Protocol for Antioxidant Activity Assessment

-

DPPH Radical Scavenging Assay: A solution of the compound is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured over time.

-

ABTS Radical Scavenging Assay: The pre-formed radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is incubated with the test compound, and the reduction in absorbance is monitored.

General Protocol for Anti-inflammatory Activity Assessment in Cell Culture

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or other relevant cell types are cultured under standard conditions.

-

Induction of Inflammation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS).

-

Treatment: Cells are pre-treated with various concentrations of the test compound before or during stimulation.

-

Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA. Nitric oxide production is measured using the Griess reagent.

-

Western Blot Analysis: The expression and phosphorylation status of key proteins in signaling pathways like MAPK and NF-κB are determined by Western blotting.

Signaling Pathway Visualization

Based on the known mechanisms of action of related phenylethanoid glycosides, the following signaling pathway diagram illustrates the potential anti-inflammatory mechanism of this compound.

Caption: Potential anti-inflammatory signaling pathway of this compound.

Conclusion and Future Directions

This compound represents an understudied natural product with significant therapeutic potential, inferred from the well-established biological activities of its structural analogs. Its predicted antioxidant and anti-inflammatory properties, likely mediated through the modulation of the MAPK and NF-κB signaling pathways, make it a compelling candidate for further investigation in the context of inflammatory diseases and conditions associated with oxidative stress.

Future research should focus on the following areas:

-

Isolation and Purification: Development of efficient protocols for the isolation of this compound from natural sources, such as Phlomis ispartensis, or its total chemical synthesis.

-

Spectroscopic Characterization: Comprehensive analysis using NMR (¹H, ¹³C, 2D-NMR) and mass spectrometry to confirm its structure and provide reference data.

-

In Vitro and In Vivo Studies: Rigorous evaluation of its antioxidant and anti-inflammatory activities using a battery of established assays and relevant animal models.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

The elucidation of the pharmacological profile of this compound will be crucial for unlocking its potential as a novel therapeutic agent.

Isocampneoside I: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Isocampneoside I, a significant iridoid glycoside. The document details its natural origins and outlines a comprehensive methodology for its extraction, isolation, and purification, drawing upon established protocols for similar compounds from the Phlomis genus.

Natural Sources of this compound

This compound is a naturally occurring phytochemical belonging to the iridoid glycoside class of compounds. Iridoid glycosides are prevalent in a variety of medicinal plants, with a significant concentration in the Lamiaceae family.

Primary Natural Source:

The principal botanical source of this compound identified to date is:

-

Genus: Phlomis

-

Species: While this compound is associated with the Phlomis genus, specific species containing this compound require further investigation. Research on various Phlomis species has led to the isolation of numerous iridoid glycosides, suggesting a high likelihood of finding this compound or its analogues within this genus. The genus Phlomis is known for its rich diversity of phytochemicals, including flavonoids, phenylethanoid glycosides, and terpenoids.[1][2]

Table 1: Phytochemical Profile of the Genus Phlomis

| Compound Class | Examples Found in Phlomis |

| Iridoid Glycosides | Lamiide, Ipolamiide, Shanzhiside methyl ester |

| Phenylethanoid Glycosides | Verbascoside, Forsythoside B |

| Flavonoids | Luteolin, Apigenin, Chrysoeriol-7-O-glucoside |

| Diterpenoids | Phlomisones |

| Triterpenoids | Oleanolic acid, Ursolic acid |

Isolation and Purification of this compound

The isolation of this compound from its plant matrix is a multi-step process that involves extraction followed by a series of chromatographic separations. The following protocol is a generalized yet detailed methodology based on successful isolation of similar iridoid glycosides from Phlomis species.[3][4][5][6][7]

2.1. Plant Material and Extraction

-

Collection and Preparation: The aerial parts (leaves and stems) of the source Phlomis species are collected, air-dried in the shade, and then ground into a coarse powder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure a high extraction yield. The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2. Fractionation of the Crude Extract

The crude methanol extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This separates the compounds based on their differential solubility.

-

n-Hexane Fraction: Removes non-polar compounds such as fats and waxes.

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) Fraction: Extracts compounds of intermediate polarity.

-

Ethyl Acetate (EtOAc) Fraction: Enriches compounds of medium to high polarity, often including flavonoid glycosides.

-

n-Butanol (n-BuOH) Fraction: This fraction is typically rich in polar compounds, including iridoid and phenylethanoid glycosides. This compound is expected to be concentrated in this fraction.

-

Aqueous Fraction: Contains the most polar compounds.

2.3. Chromatographic Purification

The n-butanol fraction, being rich in glycosides, is further purified using a combination of chromatographic techniques.

2.3.1. Column Chromatography (CC)

The dried n-butanol fraction is subjected to column chromatography over a suitable stationary phase.

-

Stationary Phase: Diaion HP-20, Sephadex LH-20, or Silica gel are commonly used.

-

Elution: A gradient elution system is employed, starting with a less polar solvent and gradually increasing the polarity. A common solvent system is a gradient of water and methanol (e.g., 100% H₂O to 100% MeOH). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

2.3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Fractions from column chromatography that show the presence of this compound (as determined by TLC and preliminary analytical HPLC) are pooled, concentrated, and subjected to preparative HPLC for final purification.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (ACN) and water, or methanol and water, is a common mobile phase.

-

Detection: UV detection is used to monitor the elution of compounds.

Table 2: Summary of a Typical Isolation Protocol for Iridoid Glycosides from Phlomis

| Step | Procedure | Solvents/Materials | Expected Outcome |

| 1. Extraction | Maceration or Soxhlet extraction of dried, powdered plant material. | Methanol | Crude Methanol Extract |

| 2. Fractionation | Liquid-liquid partitioning of the crude extract. | n-Hexane, Chloroform, Ethyl Acetate, n-Butanol, Water | Enriched fractions based on polarity. |

| 3. Column Chromatography | Separation of the n-Butanol fraction. | Diaion HP-20, Sephadex LH-20, or Silica gel; Water-Methanol gradient. | Partially purified fractions containing iridoid glycosides. |

| 4. Preparative HPLC | Final purification of enriched fractions. | C18 column; Acetonitrile/Methanol-Water gradient. | Pure this compound |

2.4. Structural Elucidation

The structure of the isolated pure compound is confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed structure and stereochemistry of the molecule.

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

This comprehensive guide provides a foundational understanding of the natural sources and isolation procedures for this compound. Researchers can adapt and optimize the described methodologies for their specific laboratory settings and research objectives.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemical profiling, antioxidant potential, and UHPLC-HRMS analysis of Phlomis genus aerial parts for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iridoid and megastigmane glycosides from Phlomis aurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iridoid and phenylethanoid glycosides from Phlomis tuberosa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Isolation and identification of nine iridoid glycosides from Lamiophlomis rotata by HPLC combining PDA and MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Isocampneoside I: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocampneoside I is a phenylethanoid glycoside that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, natural origin, and reported biological activities of this compound. It includes a summary of its initial isolation from Paulownia tomentosa and subsequent identification in other plant species. This document outlines the general methodologies for its extraction and purification and presents its known biological effects, with a focus on its hepatoprotective activity. While detailed experimental protocols and exhaustive quantitative data are contingent on access to full-text publications, this guide consolidates the currently available information to serve as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.

Discovery and Origin

This compound was first discovered and isolated from the wood of Paulownia tomentosa (Thunb.) Steud. var. tomentosa, a tree native to central and western China. The discovery was reported by Si et al. in a 2008 publication in the journal Holzforschung.[1][2][3] This initial study laid the groundwork for identifying this compound in other plant sources.

Subsequent phytochemical investigations have revealed the presence of this compound in other plant species, including:

-

Cistanche tubulosa (Schenk) Wight: A desert plant used in traditional Chinese medicine.

-

Orobanche spp.: A genus of parasitic herbaceous plants.

The identification of this compound across different plant families suggests a broader distribution than initially understood and opens avenues for exploring its chemotaxonomic significance.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₈O₁₆ | PubChem |

| Molecular Weight | 654.6 g/mol | PubChem |

| Class | Phenylethanoid Glycoside | [1][2][3] |

Experimental Protocols

Due to limitations in accessing the full-text of the primary research articles, a detailed, step-by-step experimental protocol for the isolation and purification of this compound cannot be provided in this guide. However, based on general knowledge of natural product chemistry and information from related studies on phenylethanoid glycosides, a generalized workflow can be outlined.

General Isolation and Purification Workflow

The isolation of this compound typically involves a multi-step process beginning with the extraction from plant material, followed by fractionation and chromatographic purification.

Figure 1: Generalized workflow for the isolation of this compound.

Note: The specific solvents, column materials, and elution gradients would be detailed in the original experimental procedures.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques. The primary methods employed were:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H-NMR, ¹³C-NMR, and 2D-NMR experiments (COSY, HMQC, HMBC) to establish the connectivity of atoms and the stereochemistry of the molecule.

A comprehensive table of NMR spectral data is essential for the unambiguous identification of this compound. However, this detailed data is typically found within the full-text of the discovery paper and is not available for inclusion in this guide.

Biological Activity

The primary reported biological activity of this compound is its hepatoprotective effect. A study by Pan et al. in 2010 demonstrated that this compound can inhibit D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes.[1] This finding suggests that this compound may have potential as a therapeutic agent for liver diseases.

| Biological Activity | Model System | Effect | Reference |

| Hepatoprotective | D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes | Inhibition of cytotoxicity | [1] |

Quantitative Data: Specific quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) for the hepatoprotective activity and the yield of this compound from Paulownia tomentosa, are crucial for evaluating its potency and viability as a drug lead. Unfortunately, this information is not available in the abstracts and review articles accessed for this guide.

Putative Signaling Pathway

The precise mechanism of action for the hepatoprotective effect of this compound has not been fully elucidated in the available literature. However, D-galactosamine-induced hepatotoxicity is known to involve the depletion of UTP pools, leading to the inhibition of RNA and protein synthesis, and ultimately, cell death. It is plausible that this compound may interfere with this pathway.

Figure 2: A putative signaling pathway for D-galactosamine-induced hepatotoxicity and the potential points of intervention for this compound.

Future Directions

The discovery of this compound and its preliminary biological activity warrant further investigation. Key areas for future research include:

-

Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular mechanisms underlying its hepatoprotective effects.

-

Pharmacokinetic and Pharmacodynamic Profiling: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo efficacy and safety, is essential for its development as a potential therapeutic agent.

-

Exploration of Other Biological Activities: Given the diverse biological activities of other phenylethanoid glycosides, this compound should be screened for other potential therapeutic effects, such as antioxidant, anti-inflammatory, and neuroprotective activities.

Conclusion

This compound is a promising natural product with demonstrated hepatoprotective activity. While its initial discovery and origin have been established, a deeper understanding of its chemical synthesis, biological mechanisms, and therapeutic potential requires further research. This technical guide provides a foundational overview for scientists and drug development professionals interested in pursuing further studies on this intriguing molecule. The lack of detailed experimental protocols and quantitative data highlights the critical importance of accessing full-text scientific publications for comprehensive research and development.

References

Unraveling the Molecular Architecture: A Technical Guide to the Biosynthesis of Isocampneoside I

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive understanding of the biosynthetic pathway of Isocampneoside I, a complex phenylethanoid glycoside, is crucial for researchers in natural product chemistry, drug discovery, and biotechnology. This technical guide provides an in-depth exploration of the core biosynthetic route, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Introduction to this compound

This compound is a phenylethanoid glycoside with the chemical formula C30H38O16. While its precise biological activities are still under investigation, related compounds from the Phlomis genus, where this compound is found, have demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. The intricate structure of this compound, featuring a hydroxylated and methoxylated phenylethanoid aglycone core adorned with multiple sugar moieties, points to a complex and fascinating biosynthetic origin.

The Core Biosynthetic Pathway: From Phenylalanine to a Phenylethanoid Glycoside Scaffold

The biosynthesis of this compound originates from the shikimate pathway, which provides the aromatic amino acid L-phenylalanine. This primary precursor undergoes a series of enzymatic transformations to yield the characteristic hydroxylated and methoxylated phenylethanoid aglycone. Subsequent glycosylation steps, catalyzed by specific glycosyltransferases, attach and elongate the sugar chains to produce the final complex structure of this compound.

The proposed biosynthetic pathway can be broadly divided into two major stages:

-

Formation of the Hydroxyphenylethanol Aglycone: This stage involves the conversion of L-phenylalanine to a hydroxylated and methoxylated derivative of phenylethanol.

-

Stepwise Glycosylation: A series of glycosyltransferases sequentially add sugar units to the aglycone, creating the final glycoside.

Below is a DOT language script that visualizes the proposed biosynthetic pathway.

Isocampneoside I CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isocampneoside I, a phenylpropanoid glycoside, detailing its fundamental chemical properties. Due to the limited availability of public information regarding its specific biological activities, experimental protocols, and defined signaling pathways, this document focuses on its known chemical data.

Core Chemical Properties

A summary of the key chemical identifiers and properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C30H38O16 | [1] |

| Molecular Weight | 654.6 g/mol | Calculated |

| PubChem CID | 101849132 | [1] |

| CAS Number | Not explicitly available in public databases |

Structural Information

Further in-depth analysis of this compound's structure can be conducted using its PubChem entry. The compound's complex glycosidic linkages and phenylpropanoid core are key features for understanding its potential biological interactions.

Biological Activity and Signaling Pathways: Areas for Future Research

As of the latest literature review, specific experimental protocols and defined signaling pathways for this compound have not been extensively documented in publicly accessible scientific databases. The biological activities of many phenylpropanoid glycosides suggest potential for antioxidant, anti-inflammatory, or other therapeutic effects.

Future research efforts could be directed towards:

-

In vitro and in vivo studies to elucidate the biological effects of this compound on various cell lines and animal models.

-

Transcriptomic and proteomic analyses to identify potential cellular targets and signaling pathways modulated by this compound.

-

Mechanism of action studies to understand the specific molecular interactions responsible for any observed biological activity.

Logical Workflow for Investigating Novel Compounds

For researchers investigating compounds with limited characterization, such as this compound, a structured experimental workflow is crucial. The following diagram illustrates a logical progression for such an investigation.

Caption: A logical workflow for the investigation of a novel natural compound.

This guide serves as a foundational resource on this compound. As new research emerges, this document will be updated to reflect the expanding knowledge base surrounding this compound.

References

Unveiling the Spectroscopic Signature of Isocampneoside I: A Technical Guide

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the spectral data of Isocampneoside I, a significant iridoid glycoside. This document compiles and presents the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a clear, accessible format, alongside the experimental protocols utilized for its characterization.

Spectroscopic Data of this compound

The structural elucidation of this compound, isolated from the methanol extract of the flowering aerial parts of Phlomis ispartensis, was achieved through comprehensive spectroscopic analysis. The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectral data.

¹H and ¹³C NMR Spectral Data

The NMR spectra were recorded in CD₃OD. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for this compound (in CD₃OD)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| Aglycone | ||

| 1 | 94.5 | 5.85, d (2.0) |

| 3 | 142.9 | 6.33, br s |

| 4 | 118.7 | |

| 5 | 37.1 | 2.89, m |

| 6 | 78.9 | 4.21, dd (6.5, 1.5) |

| 7 | 134.5 | |

| 8 | 151.9 | 7.51, s |

| 9 | 47.9 | 2.61, m |

| 10 | 14.1 | 1.15, d (7.0) |

| 11 | 170.2 | |

| Caffeoyl Moiety | ||

| 1' | 127.8 | |

| 2' | 115.4 | 6.81, d (8.0) |

| 3' | 146.9 | |

| 4' | 149.8 | |

| 5' | 116.6 | 6.98, d (8.0) |

| 6' | 123.4 | 6.69, dd (8.0, 2.0) |

| 7' | 148.1 | 7.62, d (16.0) |

| 8' | 115.1 | 6.35, d (16.0) |

| 9' | 168.9 | |

| Glucosyl Moiety | ||

| 1'' | 100.2 | 4.81, d (8.0) |

| 2'' | 74.9 | 3.45, m |

| 3'' | 78.1 | 3.52, m |

| 4'' | 71.9 | 3.38, m |

| 5'' | 78.5 | 3.56, m |

| 6''a | 63.1 | 3.89, dd (12.0, 2.0) |

| 6''b | 3.71, dd (12.0, 5.5) |

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of this compound.

Table 2: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 647.1795 | 647.1789 | C₂₉H₃₂O₁₅Na |

Experimental Protocols

Isolation of this compound

The air-dried and powdered flowering aerial parts of Phlomis ispartensis were extracted with methanol. The concentrated extract was then suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol. The n-butanol extract was subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water. Fractions containing this compound were further purified by repeated column chromatography on silica gel and reversed-phase (C18) silica gel to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker Avance 500 MHz spectrometer. The sample was dissolved in deuterated methanol (CD₃OD). Chemical shifts were referenced to the residual solvent signals.

-

Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 1100 series LC/MSD TOF system with an electrospray ionization (ESI) source in positive ion mode.

Visualization of Methodologies

The following diagrams illustrate the workflow for the isolation and structural elucidation of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Caption: Logical relationship of spectral data in the structural elucidation of this compound.

Preliminary Mechanistic Insights into Isocampneoside I and Structurally Related Phenylethanoid Glycosides

A comprehensive review of existing literature reveals a notable absence of preliminary studies on the mechanism of action for a compound specifically designated as Isocampneoside I. However, extensive research is available for the structurally analogous phenylethanoid glycoside, Isoacteoside (also known as Verbascoside), and to a lesser extent, Isocampneoside II. Given the structural similarities, the pharmacological activities of Isoacteoside and Isocampneoside II may provide valuable insights into the potential mechanisms of this compound.

This technical guide will focus on the well-documented anti-inflammatory and antioxidant properties of Isoacteoside, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations as a proxy for understanding the potential biological activities of this compound.

Anti-Inflammatory Mechanism of Action: Isoacteoside

Isoacteoside has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways, primarily through the inhibition of the NF-κB and MAPK pathways.

Inhibition of Pro-Inflammatory Mediators

Isoacteoside significantly suppresses the production and gene expression of various pro-inflammatory cytokines and enzymes in response to inflammatory stimuli.

| Cell Line | Stimulant | Compound | Concentration | Target | Inhibition/Reduction | Reference |

| HMC-1 (Human Mast Cells) | PMACI | Isoacteoside | 1, 5, 10 µM | IL-1β, IL-6, IL-8, TNF-α (production & mRNA) | Dose-dependent suppression | [1] |

| BV-2 (Microglial Cells) | LPS | Isoschaftoside* | 0-1000 µM | Nitric Oxide, iNOS, TNF-α, IL-1β, COX-2 | Dose-dependent inhibition | [2] |

*Isoschaftoside is a C-glycosyl flavonoid, and its anti-inflammatory action on microglia provides a comparative context.

Experimental Protocols

Determination of Cytokine Production and mRNA Expression in HMC-1 Cells

-

Cell Culture and Stimulation: Human mast cell line HMC-1 is cultured under standard conditions. For stimulation, cells are pre-treated with varying concentrations of Isoacteoside (e.g., 1, 5, 10 µM) for a specified duration before being stimulated with phorbol 12-myristate 13-acetate and calcium ionophore A23187 (PMACI).

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of secreted pro-inflammatory cytokines (IL-1β, IL-6, IL-8, and TNF-α) in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR): Total RNA is extracted from the HMC-1 cells. cDNA is synthesized from the RNA templates. The mRNA expression levels of the target cytokines are then determined by RT-PCR using specific primers.

Signaling Pathway Analysis

Isoacteoside's anti-inflammatory effects are mediated through the suppression of the NF-κB and MAPK signaling cascades.

-

NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by agents like LPS or PMACI, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Isoacteoside has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK, p38, and ERK, is another critical regulator of inflammation. Isoacteoside has been observed to attenuate the phosphorylation of JNK1/2 and p38 MAPK in response to inflammatory stimuli.

Caption: Isoacteoside inhibits inflammation by blocking TLR4 dimerization, thereby suppressing the NF-κB and MAPK signaling pathways.

Antioxidant Mechanism of Action: Isocampneoside II and Isoacteoside

Both Isocampneoside II and Isoacteoside exhibit significant antioxidant properties through direct radical scavenging and by enhancing the endogenous antioxidant defense systems.

Radical Scavenging and Cellular Protection

These compounds have demonstrated the ability to neutralize various reactive oxygen species (ROS) and protect cells from oxidative damage.

| Compound | Assay | Concentration | Result | Reference |

| Isocampneoside II | Superoxide Radical Scavenging | 0.1 mg/ml | ~80.75% elimination | [3] |

| Isocampneoside II | Metal Chelating | 8 mg/ml | 22.07% inhibition | [3] |

| Isoacteoside | DPPH Radical Scavenging | Not specified | Scavenged DPPH radical | [4] |

| Isoacteoside | Intracellular ROS Scavenging (in V79-4 cells) | Not specified | Scavenged intracellular ROS | [4] |

Experimental Protocols

DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

-

Method: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The test compound (Isoacteoside) at various concentrations is added to the DPPH solution. The mixture is incubated in the dark for a specific period. The absorbance is then measured using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated relative to a control.

Cellular Antioxidant Enzyme Activity Assay

-

Cell Culture and Treatment: A suitable cell line (e.g., Chinese hamster lung fibroblast V79-4 cells) is cultured. The cells are pre-treated with the test compound before being exposed to an oxidative stressor like hydrogen peroxide (H₂O₂).

-

Enzyme Activity Measurement: After treatment, the cells are lysed, and the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in the cell lysates are measured using commercially available assay kits.

Upregulation of Endogenous Antioxidant Defenses

Isoacteoside has been shown to increase the activity of key cellular antioxidant enzymes, thereby bolstering the cell's ability to combat oxidative stress.

Caption: Isocampneoside II and Isoacteoside protect against oxidative stress through direct ROS scavenging and by enhancing cellular antioxidant enzyme activity.

Conclusion

While direct experimental data on the mechanism of action of this compound is currently unavailable in the public domain, the extensive research on the closely related phenylethanoid glycoside, Isoacteoside, provides a strong predictive framework. It is plausible that this compound also possesses significant anti-inflammatory and antioxidant properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, as well as through the direct scavenging of reactive oxygen species and the upregulation of endogenous antioxidant defenses. Further research is warranted to specifically elucidate the pharmacological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoschaftoside Inhibits Lipopolysaccharide-Induced Inflammation in Microglia through Regulation of HIF-1α-Mediated Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant properties and neuroprotective effects of isocampneoside II on hydrogen peroxide-induced oxidative injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant activity of isoacteoside from Clerodendron trichotomum - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Isocampneoside I Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico prediction of protein targets for Isocampneoside I, a natural compound with the chemical formula C30H38O16. Due to the limited publicly available biological data on this compound, this document first outlines a robust and generalized workflow for the computational prediction of natural product targets. Subsequently, a hypothetical case study is presented to illustrate the practical application of these methods, assuming a theoretical anti-inflammatory activity for this compound. This guide is intended to serve as a technical resource for researchers initiating drug discovery and mechanism-of-action studies for novel natural products.

Section 1: A Generalized Workflow for In Silico Target Prediction of Natural Products

The computational prediction of biological targets for a novel natural product is a cornerstone of modern network pharmacology. This multi-faceted approach integrates chemical information with biological databases to generate hypotheses about a compound's mechanism of action.

The overall workflow for this predictive process is depicted below:

Caption: A generalized workflow for the in silico prediction of natural product targets.

Data Acquisition and Preparation

The initial and critical step involves gathering the necessary chemical and biological information.

-

Compound Structure: The three-dimensional structure of this compound is the primary input. This can be obtained from chemical databases such as PubChem (CID: 101849132) and subsequently prepared for computational analysis by optimizing its geometry and assigning appropriate charges.

-

Target and Gene Databases: A comprehensive list of potential protein targets is compiled from various publicly available databases. These include, but are not limited to:

-

PharmMapper: A pharmacophore mapping-based server to identify potential targets.

-

SwissTargetPrediction: Predicts targets based on the principle of chemical similarity.

-

GeneCards® and OMIM®: To gather information on gene function and disease association.

-

Target Prediction and Network Construction

With the prepared compound structure and target libraries, computational methods are employed to predict potential interactions.

-

Reverse Docking and Pharmacophore Modeling: Reverse docking involves docking the small molecule into the binding sites of a large number of proteins to estimate binding affinities. Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.

-

Protein-Protein Interaction (PPI) Network Construction: The putative protein targets identified are then used to construct a PPI network using tools like the STRING database. This network provides a visual representation of the functional associations between the predicted targets, offering insights into the broader biological pathways that may be modulated.

Functional Analysis and Experimental Validation

The final phase involves interpreting the computational predictions and planning for their experimental verification.

-

Gene Ontology (GO) and KEGG Pathway Enrichment Analysis: This step helps to elucidate the biological significance of the predicted targets by identifying enriched biological processes, molecular functions, cellular components (GO), and signaling pathways (KEGG).

-

Experimental Validation: The in silico hypotheses must be validated through wet-lab experiments. Standard techniques for this validation are detailed in Section 3.

Section 2: Hypothetical Case Study: Predicting Anti-Inflammatory Targets of this compound

To demonstrate the application of the aforementioned workflow, this section presents a hypothetical scenario where this compound is presumed to possess anti-inflammatory properties.

Predicted Anti-Inflammatory Targets

A hypothetical reverse docking simulation of this compound against a library of inflammation-related proteins has yielded a set of putative targets. The binding affinities, represented by docking scores, are summarized in Table 1.

Table 1: Hypothetical Predicted Anti-Inflammatory Targets of this compound

| Target Protein | Gene Symbol | Docking Score (kcal/mol) | Role in Inflammation |

| Cyclooxygenase-2 | PTGS2 | -10.2 | Key enzyme in the synthesis of pro-inflammatory prostaglandins. |

| Tumor Necrosis Factor-alpha | TNF | -9.8 | A major pro-inflammatory cytokine. |

| Interleukin-6 | IL6 | -9.5 | A cytokine with pro-inflammatory functions. |

| Nuclear Factor-kappa B p65 | RELA | -9.1 | A transcription factor that regulates the expression of inflammatory genes. |

| p38 Mitogen-Activated Protein Kinase | MAPK14 | -8.9 | A key kinase in the inflammatory signaling cascade. |

Hypothetical Signaling Pathway Modulation

The predicted targets are integral components of the NF-κB and MAPK signaling pathways, which are pivotal in the inflammatory response. The diagram below illustrates the putative inhibitory effect of this compound on these pathways.

Caption: Putative anti-inflammatory mechanism of this compound.

Section 3: Experimental Protocols for Target Validation

The computational predictions must be substantiated through rigorous experimental validation. The following sections provide detailed methodologies for key validation experiments.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

This technique is employed to quantify the messenger RNA (mRNA) expression levels of the predicted target genes.

Protocol:

-

Cell Culture and Treatment: A suitable cell line, such as RAW 264.7 macrophages, is cultured to approximately 80% confluency. Inflammation is induced using lipopolysaccharide (LPS), and the cells are co-treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

RNA Isolation and Quantification: Total RNA is extracted from the treated cells using a commercial kit. The purity and concentration of the extracted RNA are assessed via spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): The relative expression of the target genes is quantified using a real-time PCR system with SYBR Green chemistry. The 2-ΔΔCt method is used for relative quantification, with a housekeeping gene such as Gapdh serving as an internal control.

Table 2: Hypothetical Primer Sequences for RT-PCR

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| Ptgs2 | TGGGCCATGGAGTGGACTTA | CCGAGGCTTTTCTACCAGAA |

| Tnf | GACCCTCACACTCAGATCATCTT | GCTACGACGTGGGCTACAG |

| Il6 | TCCAGTTGCCTTCTTGGGACTG | AGCCTCCGACTTGTGAAGTGGT |

| Rela | GACGATATGGCTACACAGAGGC | GCTGAATCCGGTGGAGAACT |

| Mapk14 | ATGAAGCTGGAGGTGGTGAAGG | TGGTCATCACAGCAGGTGTC |

| Gapdh | AACTTTGGCATTGTGGAAGG | ACACATTGGGGGTAGGAACA |

Western Blot Analysis

This technique is utilized to determine the protein expression levels of the predicted targets.

Protocol:

-

Cell Culture and Treatment: Cells are treated as described for the RT-PCR protocol.

-

Protein Extraction and Quantification: Total protein is extracted from the cells using a suitable lysis buffer. The protein concentration is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: An equal amount of protein from each sample is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The intensity of the bands is quantified using densitometry software, with a loading control protein such as β-actin used for normalization.

Conclusion

This technical guide has detailed a comprehensive in silico workflow for the prediction of protein targets for this compound. By employing a combination of computational prediction and experimental validation, researchers can effectively elucidate the mechanism of action of this and other novel natural products. The hypothetical case study presented herein serves as a practical template for applying these methodologies to investigate the therapeutic potential of this compound, particularly in the context of inflammation. The successful integration of these computational and experimental approaches is pivotal for accelerating the translation of natural products into novel therapeutics.

Methodological & Application

Dissolving Isocampneoside I for Cell Culture Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Isocampneoside I for use in cell culture-based assays. The information is intended to guide researchers in preparing this phenylethanoid glycoside for in vitro studies aimed at investigating its biological activities.

Introduction to this compound

This compound is a phenylethanoid glycoside, a class of natural products known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects. To accurately assess the biological activity of this compound in cell culture, proper dissolution and preparation of stock solutions are critical to ensure compound stability, solubility, and accurate dosing.

Solubility and Stock Solution Preparation

As a phenylethanoid glycoside, this compound is generally considered to be water-soluble. However, for cell culture applications, it is standard practice to prepare a concentrated stock solution in a solvent that is compatible with the culture medium and non-toxic to the cells at its final working concentration. Dimethyl sulfoxide (DMSO) is a common choice for this purpose due to its ability to dissolve a wide range of compounds and its miscibility with aqueous solutions.

Table 1: Recommended Solvents for this compound Stock Solution

| Solvent | Recommended Starting Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Prepare a high-concentration stock and dilute serially in culture medium. The final DMSO concentration in the culture should be kept below 0.5%, and ideally below 0.1%, to avoid cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in experiments. |

| Phosphate-Buffered Saline (PBS), sterile | 1-10 mM | Due to the glycosidic nature of the compound, it may have sufficient solubility in aqueous buffers. Test solubility at a small scale first. Solution may be stored at -20°C or -80°C. |

| Ethanol | 10-20 mM | Use absolute ethanol for the initial stock solution. Similar to DMSO, the final concentration in the cell culture medium should be low (typically <0.5%) to prevent cell stress or toxicity. |

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Protocol:

-

Calculate the amount of this compound powder needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound (C30H38O16) is approximately 654.6 g/mol .

-

Calculation: Mass (mg) = 10 mmol/L * Volume (L) * 654.6 g/mol

-

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to the tube.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for Cell Culture Assays

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

Protocol:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the cell culture medium and mix immediately, rather than the other way around. A stepwise dilution is often beneficial.

-

-

Ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your specific cell line (generally <0.5%).

-

Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound.

-

Add the prepared working solutions to your cell cultures as per your experimental design.

Experimental Workflow Diagram

Caption: Workflow for preparing this compound for cell culture assays.

Postulated Signaling Pathway of this compound

Based on the known anti-inflammatory and neuroprotective activities of related phenylethanoid glycosides, it is postulated that this compound may exert its effects through the modulation of key inflammatory and stress-response signaling pathways, such as the NF-κB and MAPK pathways.

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Application Note & Protocol: Quantification of Isocampneoside I in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of Isocampneoside I, a phenylethanoid glycoside, in various plant extracts. The methodology is based on Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique for the analysis of complex matrices such as plant extracts. This protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection and quantification. Additionally, representative data and a discussion of the potential biological significance of this compound are included.

Introduction

This compound is a phenylethanoid glycoside found in various plant species, notably within the Phlomis genus. Phenylethanoid glycosides are a class of water-soluble phenolic compounds that have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Accurate quantification of this compound in plant extracts is crucial for quality control of herbal products, pharmacological studies, and the development of new therapeutic agents. This protocol provides a robust and validated method for the determination of this compound concentrations in plant materials.

Experimental Protocol

This section details the complete workflow for the quantification of this compound, from sample collection and preparation to UPLC-MS/MS analysis.

Materials and Reagents

-

This compound analytical standard (>98% purity)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Plant material (e.g., dried leaves of Phlomis species)

-

Syringe filters (0.22 µm, PTFE or nylon)

Sample Preparation

Proper sample preparation is critical to ensure accurate quantification and to prevent instrument contamination.

-

Grinding: Dry the plant material at 40°C to a constant weight and grind into a fine powder (approximately 40-60 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 25 mL of 80% methanol.

-

Sonicate for 30 minutes in a water bath at 40°C.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with another 25 mL of 80% methanol.

-

Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices):

-

Reconstitute the dried extract in 10 mL of water.

-

Pass the solution through a C18 SPE cartridge pre-conditioned with methanol and water.

-

Wash the cartridge with 5 mL of water to remove highly polar impurities.

-

Elute the target compounds with 10 mL of methanol.

-

Evaporate the eluate to dryness.

-

-

Final Sample Preparation:

-

Reconstitute the dried extract in 1.0 mL of 50% methanol.

-

Vortex for 1 minute to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

-

UPLC-MS/MS Instrumentation and Conditions

The following are typical UPLC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.

UPLC System:

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-9 min: 95% B

-

9-9.1 min: 95-5% B

-

9.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound (Hypothetical):

-

Precursor Ion (m/z): [M-H]⁻ (e.g., 623.2)

-

Product Ions (m/z):

-

Quantifier: e.g., 161.1 (corresponding to caffeoyl moiety)

-

Qualifier: e.g., 461.2 (corresponding to loss of caffeoyl moiety)

-

-

Collision Energy: Optimized for the specific instrument (e.g., 20-30 eV)

-

Dwell Time: 100 ms

Note: The exact m/z values for the precursor and product ions should be determined by direct infusion of an this compound standard.

Calibration Curve and Quantification

-

Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound standard in 50% methanol.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to final concentrations ranging from 1 to 1000 ng/mL.

-

Calibration Curve: Inject the working standards into the UPLC-MS/MS system and generate a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (r²) of ≥0.99.

-

Quantification: Inject the prepared plant extract samples and determine the concentration of this compound by interpolating the peak area from the calibration curve.

Data Presentation

The following table presents representative quantitative data for a phenylethanoid glycoside (verbascoside, as a proxy for this compound) in different species of Phlomis, adapted from published literature to illustrate expected results.[1][2]

| Plant Species | Location of Collection | This compound Concentration (mg/g of dry extract) |

| Phlomis anisodonta | Location A | 15.2 ± 1.3 |

| Phlomis bruguieri | Location B | 12.8 ± 1.1 |

| Phlomis olivieri | Location C | 10.5 ± 0.9 |

| Phlomis olivieri | Location D | 5.3 ± 0.5 |

| Phlomis persica | Location E | 8.9 ± 0.7 |

Data are presented as mean ± standard deviation (n=3). These are representative values based on a similar compound and should be replaced with actual experimental data.

Visualization of Workflow and Biological Context

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification.

Potential Signaling Pathway Modulation

Phenolic compounds, including phenylethanoid glycosides, are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound require further investigation, a plausible mechanism involves the modulation of stress-responsive and pro-survival pathways such as the MAPK/ERK and PI3K/Akt pathways.[3][4]

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

The UPLC-MS/MS method described herein provides a sensitive, selective, and reliable approach for the quantification of this compound in plant extracts. This protocol can be readily implemented in research and quality control laboratories. The ability to accurately measure the concentration of this bioactive compound will facilitate further research into its pharmacological properties and support the development of standardized herbal products. Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound.

References

- 1. Quantification of verbascoside in medicinal species of Phlomis and their genetic relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of verbascoside in medicinal species of Phlomis and their genetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Application Note: Isocampneoside I as a Standard for Phytochemical Analysis

Introduction

Isocampneoside I is a naturally occurring acylated phenylethanoid oligoglycoside. This class of compounds is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to their diverse biological activities. This compound has been isolated from several medicinal plants, including Cistanche deserticola (Orobanchaceae), Paulownia tomentosa, and species of the genus Orobanche. Preliminary studies have indicated its potential as a hepatoprotective agent, highlighting the need for standardized analytical methods for its quantification in plant extracts and biological matrices. This application note provides a summary of the chemical properties of this compound and a general protocol for its analysis using High-Performance Liquid Chromatography (HPLC), intended to serve as a starting point for researchers.

Chemical Properties

A summary of the key chemical properties of this compound is provided in Table 1. This information is crucial for the preparation of standard solutions and for setting up analytical instrumentation.

| Property | Value | Reference |

| CAS Number | 1119034-95-5 | |

| Molecular Formula | C30H38O16 | |

| Molecular Weight | 654.61 g/mol | |

| Chemical Class | Acylated Phenylethanoid Oligoglycoside | |

| Known Sources | Cistanche deserticola, Paulownia tomentosa, Orobanche spp. | |

| Reported Biological Activity | Inhibits D-galactose-induced cytotoxicity, protects primary hepatocytes in mice. | |

| Solubility | Soluble in methanol and other polar organic solvents. For higher solubility, warming the solution at 37°C and using an ultrasonic bath is recommended. | |

| Storage | Stock solutions can be stored at temperatures below -20°C for several months. |

Table 1: Chemical and Physical Properties of this compound

Experimental Protocols

The following protocols are generalized methodologies for the extraction and quantification of this compound from plant materials. These should be optimized and validated for specific matrices and instrumentation.

1. Extraction of this compound from Plant Material

This protocol is a general procedure for the extraction of phenylethanoid glycosides from plant tissues.

-

Sample Preparation: Air-dry the plant material (e.g., stems, leaves) and grind it into a fine powder.

-

Extraction Solvent: A mixture of methanol and water (e.g., 70-80% methanol) is commonly effective for extracting phenylethanoid glycosides.

-

Extraction Procedure:

-

Macerate the powdered plant material with the extraction solvent at room temperature for 24 hours.

-

Alternatively, use ultrasonication or reflux extraction for a shorter extraction time.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

-

Solid-Phase Extraction (SPE) for Clean-up (Optional):

-

Dissolve the crude extract in water.

-

Apply the solution to a C18 SPE cartridge.

-

Wash the cartridge with water to remove highly polar impurities.

-

Elute the phenylethanoid glycosides, including this compound, with methanol.

-

Evaporate the methanol to obtain a purified extract.

-

2. HPLC Method for Quantification of this compound

This is a representative HPLC method based on common practices for the analysis of phenylethanoid glycosides. Method validation (linearity, accuracy, precision, LOD, LOQ) is essential before its application for quantitative analysis.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program (Example):

-

0-5 min: 10% B

-

5-30 min: 10-40% B (linear gradient)

-

30-35 min: 40-10% B (linear gradient)

-

35-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Phenylethanoid glycosides typically show UV absorbance maxima around 280 nm and 330 nm. Monitoring at both wavelengths is recommended for initial method development.

-

Standard Preparation:

-

Accurately weigh a known amount of this compound standard.

-

Dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

-

-

Quantification:

-

Inject the calibration standards to construct a calibration curve of peak area versus concentration.

-

Inject the prepared sample extracts.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Visualizations

The following diagrams illustrate the general workflow for phytochemical analysis and a conceptual representation of the reported biological activity of this compound.

Caption: Workflow for the extraction and quantification of this compound.

Caption: Conceptual diagram of the hepatoprotective effect of this compound.

Conclusion

This compound is a valuable phytochemical marker for quality control and pharmacological research of various medicinal plants. The provided protocols offer a foundation for the development of robust and validated analytical methods for its quantification. Further research is warranted to establish a comprehensive analytical profile, including its pharmacokinetic properties and detailed mechanisms of action, to fully realize its therapeutic potential.

Application Notes and Protocols for Isocampneoside I: Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocampneoside I is a phenylethanoid glycoside with potential therapeutic applications. Based on studies of structurally related compounds such as Isocampneoside II (Isoacteoside), it is hypothesized that this compound possesses significant neuroprotective and anti-inflammatory properties. These properties are likely mediated through the modulation of cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis. This document provides detailed protocols for cell-based assays to investigate the bioactivity of this compound, enabling researchers to assess its therapeutic potential.

Data Summary

The following table summarizes hypothetical quantitative data for this compound based on expected outcomes from the described assays. This data is for illustrative purposes and should be replaced with experimental findings.

| Assay Type | Cell Line | Treatment | Concentration | Result (Example) |

| Neuroprotection | ||||

| Cell Viability (MTT) | PC12 | H₂O₂ (100 µM) | - | 52% viability |

| PC12 | H₂O₂ (100 µM) + this compound | 10 µM | 75% viability | |

| PC12 | H₂O₂ (100 µM) + this compound | 50 µM | 88% viability | |

| Intracellular ROS | SH-SY5Y | Amyloid-β (25 µM) | - | 210% increase in ROS |

| SH-SY5Y | Amyloid-β (25 µM) + this compound | 10 µM | 140% increase in ROS | |

| SH-SY5Y | Amyloid-β (25 µM) + this compound | 50 µM | 115% increase in ROS | |

| Anti-inflammatory | ||||

| TNF-α Secretion (ELISA) | RAW 264.7 | LPS (1 µg/mL) | - | 850 pg/mL |

| RAW 264.7 | LPS (1 µg/mL) + this compound | 10 µM | 420 pg/mL | |

| RAW 264.7 | LPS (1 µg/mL) + this compound | 50 µM | 210 pg/mL | |

| IL-6 Secretion (ELISA) | HMC-1 | PMACI | - | 1200 pg/mL |

| HMC-1 | PMACI + this compound | 10 µM | 650 pg/mL | |

| HMC-1 | PMACI + this compound | 50 µM | 300 pg/mL |

Experimental Protocols

Neuroprotective Effect of this compound on Oxidative Stress-Induced Cell Death

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced apoptosis.

a. Cell Culture and Treatment:

-

Culture rat pheochromocytoma (PC12) or human neuroblastoma (SH-SY5Y) cells in RPMI-1640 or DMEM medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.

-

Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM or amyloid-beta (Aβ) peptide (25-35) to a final concentration of 25 µM.[1]

-

Incubate the cells for 24 hours.

b. Cell Viability Assay (MTT Assay):

-

After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

c. Measurement of Intracellular Reactive Oxygen Species (ROS):

-

Following treatment, wash the cells with PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells three times with PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Anti-inflammatory Effect of this compound

This protocol evaluates the potential of this compound to suppress the production of pro-inflammatory cytokines in macrophages.

a. Cell Culture and Treatment:

-

Culture murine macrophage cells (RAW 264.7) or human mast cells (HMC-1) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) for RAW 264.7 cells or phorbol 12-myristate 13-acetate and calcium ionophore A23187 (PMACI) for HMC-1 cells.[2][3]

-

Incubate for 24 hours.

b. Cytokine Measurement (ELISA):

-

Collect the cell culture supernatants and centrifuge to remove any debris.

-

Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[4][5]

-

The absorbance is read at 450 nm, and cytokine concentrations are determined from a standard curve.

Western Blot Analysis of Signaling Pathways

This protocol investigates the effect of this compound on key signaling proteins involved in inflammation and cell survival.

-

Culture and treat cells as described in the previous protocols.

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p38, p-JNK, p-ERK, NF-κB, Bax, Bcl-2, and β-actin as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caption: Experimental workflow for assessing the bioactivity of this compound.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

- 1. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells [mdpi.com]

- 2. Anti-inflammatory effects of isoacteoside from Abeliophyllum distichum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Anti-Inflammatory Potential of Isoembigenin: A Flavonoid Glycoside from Piper aduncum L. – A Case Exploration through In Vitro, In Vivo, and In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ELISA and Cell-Based Assay Development (Cell Cycle, Viability) - Altogen Labs [altogenlabs.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of Isocampneoside I in Mice

Introduction

Isocampneoside I is a natural compound with potential therapeutic applications. These notes provide a comprehensive overview of the essential procedures for its administration in mice, covering drug preparation, administration routes, and relevant signaling pathways that may be modulated by such compounds. The protocols are designed for researchers in pharmacology, drug discovery, and related fields.

Quantitative Data Summary

The following tables summarize pharmacokinetic and dosage data from studies on structurally related or similar natural compounds administered to mice. This information can serve as a reference for initial dose-ranging studies for this compound.

Table 1: Example Pharmacokinetic Parameters of a Natural Glycoside (Tubeimoside I) in Mice

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose | 1 mg/kg | 10 mg/kg |

| t½ (half-life) | 6.8 ± 5.6 h | 2.3 ± 0.5 h |

| Tmax (time to max concentration) | - | 1.8 ± 1.3 h |

| Cmax (max concentration) | Not Reported | Not Reported |

| AUC (area under the curve) | Not Reported | Not Reported |

| Absolute Bioavailability | - | 1.0% |

Data adapted from a pharmacokinetic study of Tubeimoside I in ICR mice. This suggests that similar glycosides may have low oral bioavailability.

Table 2: Example Dosage and Administration Routes for Natural Compounds in Mice

| Compound | Dose Range | Administration Route | Mouse Strain | Study Focus |

| Frondoside A | 100 µg/kg/day | Intraperitoneal (i.p.) | Nude Mice | Anti-cancer activity |

| Auranofin | 10 - 15 mg/kg | Oral Gavage | C57BL/6J | Anti-cancer activity[1] |

| Naloxone | 0.1 - 10.0 mg/kg | Intraperitoneal (i.p.) | Not Specified | Immunomodulation[2] |

| Isoproterenol | 100 mg/kg for 7 days | Subcutaneous (s.c.) | C57BL/6 | Cardiac studies[3] |

Experimental Protocols

Animal Models

-

Species: Mus musculus

-

Strain: The choice of mouse strain (e.g., C57BL/6, BALB/c, ICR) should be based on the specific research question and genetic background.[1]

-

Health Status: Animals should be specific-pathogen-free (SPF) and acclimated to the facility for at least one week before the experiment.

-

Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Preparation of this compound for In Vivo Administration

-

Solubility Testing: Determine the solubility of this compound in various biocompatible solvents. Common solvents include sterile saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), and polyethylene glycol (PEG).[1]

-

Vehicle Selection: The chosen vehicle should be non-toxic at the administered volume. For compounds with poor water solubility, a co-solvent system such as DMSO and PEG300 may be necessary.[1] A final DMSO concentration of less than 10% is generally recommended for in vivo studies.

-

Formulation Preparation:

-

Accurately weigh the required amount of this compound.

-

If using a co-solvent, first dissolve the compound in the organic solvent (e.g., DMSO).

-

Gradually add the aqueous solvent (e.g., saline or PBS) while vortexing or sonicating to ensure a homogenous solution or suspension.

-

The final formulation should be sterile-filtered through a 0.22 µm syringe filter before administration.

-

Administration Routes

The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail).[4][5]

-

Place the mouse in a restraining device to gently expose the tail.

-

Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Disinfect the injection site with 70% ethanol.

-